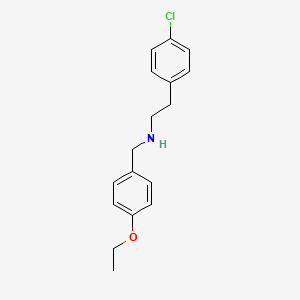

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine

Descripción general

Descripción

"2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine" is a chemical compound potentially related to the class of designer drugs known as NBOMe series, which are known for their psychoactive effects. These compounds often have significant affinity for the 5-HT2A receptor, which can influence their pharmacological activity.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often starting from simpler phenethylamines or other aromatic compounds. The specific synthesis route for "2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine" would likely involve the attachment of the 4-chlorophenyl and 4-ethoxybenzyl groups to an ethanamine backbone. Techniques such as nucleophilic substitution and reductive amination could be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a phenethylamine core modified with various substituents that significantly influence their binding affinity and activity. X-ray crystallography and computational studies, such as molecular docking and DFT calculations, are commonly used to elucidate their structures and predict their interaction with biological targets.

Chemical Reactions and Properties

Compounds like "2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine" may undergo typical amine reactions, including acylation and alkylation. Their reactivity can also be influenced by the substituents on the benzene rings, affecting their electron density and susceptibility to electrophilic attack.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of these compounds can be influenced by their molecular structure. Substituents like the ethoxy group can increase lipophilicity, potentially affecting their solubility in organic solvents compared to water.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity, are determined by the functional groups present in the molecule. The basicity of the amine group, coupled with the electron-withdrawing effects of the chlorophenyl group, could affect its protonation state and stability under various conditions.

References (Sources)

Aplicaciones Científicas De Investigación

Analytical and Forensic Chemistry

Detection and Quantification Techniques : High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods have been developed for the detection and quantification of NBOMe compounds, including those structurally related to 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine, in biological samples such as human serum. These methods are crucial for forensic analyses, particularly in cases of intoxication or exposure, providing a basis for identifying and quantifying the presence of novel psychoactive substances in clinical toxicology testing (Poklis, Charles, Wolf, & Poklis, 2013).

Analytical Characterization : Analytical characterization, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR), is used to unequivocally identify the active components of hallucinogenic substances related to 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine. This comprehensive analytical approach ensures the accurate identification of these substances, contributing to the safety and efficacy of forensic and toxicological investigations (Zuba & Sekuła, 2013).

Toxicology and Safety Evaluation

- Toxicological Impact Assessment : Research into the toxicological profiles of NBOMe derivatives, including compounds structurally related to 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine, plays a critical role in understanding their impact on human health. Investigations into the mechanisms of toxicity, potential toxic doses, and the physiological pathways affected by these compounds contribute to the broader knowledge base required for assessing the risks associated with exposure to new psychoactive substances (Gatch, Dolan, & Forster, 2017).

Regulatory and Legal Insights

- Scheduling and Legal Classification : The classification and scheduling of psychoactive substances, including NBOMe derivatives, under national and international drug control laws, are essential for regulating their manufacture, distribution, and research. Understanding the legal status and regulatory controls applied to these substances informs research priorities and legal frameworks designed to mitigate the public health risks associated with their misuse (Federal Register, 2016).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14/h3-10,19H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKWQWVTJWDELP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365823 | |

| Record name | 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine | |

CAS RN |

423739-52-0 | |

| Record name | 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

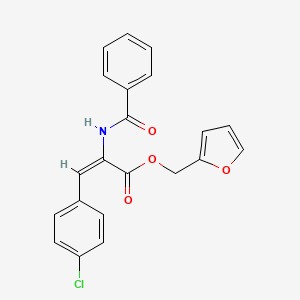

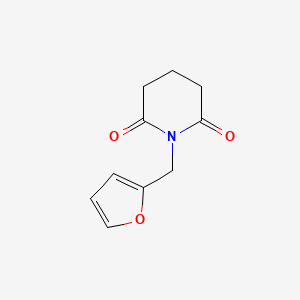

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)

![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)

![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)

![3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4585012.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)

![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4585018.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)